molecular formula C12H9BrFNO2 B1470120 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid CAS No. 1504984-20-6

1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1470120
CAS RN: 1504984-20-6
M. Wt: 298.11 g/mol
InChI Key: IGLWZMAEVWBZKA-UHFFFAOYSA-N
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Description

The compound “1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a carboxylic acid group, and a 3-bromo-4-fluorobenzyl group . Pyrrole is a heterocyclic aromatic organic compound, while carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The 3-bromo-4-fluorobenzyl group is a benzyl group with bromine and fluorine substituents.

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural components, particularly the pyrrole ring, are common in many drug molecules due to their ability to engage in hydrogen bonding and pi-stacking interactions, which are crucial for biological activity . The presence of bromo and fluoro substituents can enhance the compound’s metabolic stability, making it a suitable candidate for drug development.

Mechanism of Action

Target of Action

Similar compounds such as 3-bromo-4-fluorobenzyl bromide and 4-fluorobenzyl bromide are used as building blocks in the synthesis of various pharmaceuticals, suggesting that they may interact with a wide range of biological targets.

Mode of Action

It’s known that halogenated benzyl compounds can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Halogenated benzyl compounds are often used as intermediates in the synthesis of biologically active molecules, suggesting that they may influence a variety of biochemical pathways .

properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2/c13-9-6-8(3-4-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLWZMAEVWBZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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